Barium bis(triphenylmethanide)

Description

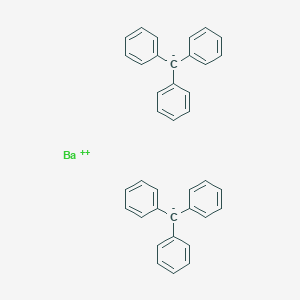

Barium bis(triphenylmethanide) (CAS 37909-22-1) is an organometallic compound comprising a barium cation coordinated with two triphenylmethanide anions (C₆H₅)₃C⁻. This compound is classified as a strong base due to the highly reactive carbanion moiety, which makes it valuable in organic synthesis for deprotonation reactions and as a precursor for generating other organometallic species. Its stability under inert atmospheres and solubility in nonpolar solvents distinguish it from inorganic barium salts, enabling specialized applications in catalysis and polymer chemistry .

Properties

CAS No. |

37909-22-1 |

|---|---|

Molecular Formula |

C38H30Ba |

Molecular Weight |

624.0 g/mol |

IUPAC Name |

barium(2+);diphenylmethylbenzene |

InChI |

InChI=1S/2C19H15.Ba/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2 |

InChI Key |

DICTZEDCLZEGEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium bis(triphenylmethanide) can be synthesized through the reaction of barium metal with triphenylmethane in the presence of a strong base. The reaction typically involves the following steps:

- Dissolution of barium metal in an appropriate solvent such as tetrahydrofuran (THF).

- Addition of triphenylmethane to the solution.

- Introduction of a strong base, such as potassium tert-butoxide, to deprotonate the triphenylmethane, forming the triphenylmethanide anion.

- Coordination of the barium ion with the triphenylmethanide anions to form the final product.

Industrial Production Methods

Industrial production methods for barium bis(triphenylmethanide) are not well-documented, as this compound is primarily of academic interest. the synthesis in a laboratory setting can be scaled up by using larger quantities of reagents and solvents, while maintaining the same reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Barium bis(triphenylmethanide) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of barium oxide and triphenylmethanol.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The triphenylmethanide ligands can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Reducing agents like lithium aluminum hydride can be used under controlled conditions.

Substituting Ligands: Various ligands, including phosphines and amines, can be introduced to replace the triphenylmethanide ligands.

Major Products Formed

Oxidation: Barium oxide and triphenylmethanol.

Reduction: Reduced barium species and modified triphenylmethane derivatives.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Barium bis(triphenylmethanide) has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: While not widely used in industry, it serves as a model compound for studying the behavior of barium-containing organometallics.

Mechanism of Action

The mechanism of action of barium bis(triphenylmethanide) involves the coordination of the barium ion with the triphenylmethanide anions. This coordination affects the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Barium Compounds

Barium bis(triphenylmethanide) belongs to a broader class of barium-containing compounds, each with distinct chemical properties and applications. Below is a systematic comparison with structurally or functionally related barium salts:

Inorganic Barium Salts

Examples: Barium chloride (BaCl₂), barium carbonate (BaCO₃), barium hydroxide monohydrate (Ba(OH)₂·H₂O, CAS 40226-30-0).

- Chemical Properties : Highly water-soluble (e.g., BaCl₂) or sparingly soluble (e.g., BaCO₃). Barium hydroxide is a strong alkali.

- Toxicity : Soluble salts like BaCl₂ induce severe hypokalemia, arrhythmias, and paralysis by disrupting potassium ion channels . In contrast, insoluble salts like BaCO₃ pose lower acute toxicity but remain hazardous if metabolized.

- Applications : BaCl₂ is used in laboratories and pyrotechnics; BaCO₃ in ceramics; Ba(OH)₂·H₂O in lubricant additives .

Organometallic Barium Salts

Examples: Barium bis(triphenylmethanide), barium salts of propanoic acid derivatives (e.g., 3-(dodecylthio)propanoic acid barium salt, CAS 38952-49-7).

- Chemical Properties: Barium bis(triphenylmethanide) is air-sensitive and requires inert handling. Propanoic acid derivatives feature long alkyl chains, enhancing lipid solubility.

- Applications: Triphenylmethanide derivatives are used in niche organic syntheses, while alkylthio-propanoate salts may serve as stabilizers or surfactants .

Sulfonic Acid Derivatives

Example : Benzenesulfonic acid barium salt (CAS 37672-83-6).

- Chemical Properties : High thermal stability and water solubility.

- Applications : Likely employed in dyes or ion-exchange processes due to sulfonic acid’s strong acidity .

Specialty Barium Compounds

Example : Baralyme (CAS 39288-81-8), a barium hydroxide-lime mixture.

- Applications : CO₂ absorbent in medical anesthesia devices. Contrasts with barium bis(triphenylmethanide) in biomedical vs. synthetic utility .

Comparative Data Table

| Compound Name | CAS Number | Chemical Class | Key Properties | Applications |

|---|---|---|---|---|

| Barium bis(triphenylmethanide) | 37909-22-1 | Organometallic | Air-sensitive, strong base | Organic synthesis, catalysis |

| Barium chloride | 10361-37-2 | Inorganic salt | Water-soluble, toxic | Pyrotechnics, laboratories |

| Barium hydroxide monohydrate | 40226-30-0 | Inorganic base | Strong alkali, hygroscopic | Lubricant additives, pH adjustment |

| 3-(Dodecylthio)propanoic acid Ba salt | 38952-49-7 | Organometallic carboxylate | Lipid-soluble, surfactant-like | Stabilizers, surfactants |

| Baralyme | 39288-81-8 | Barium hydroxide-lime mixture | CO₂ absorption | Medical anesthesia systems |

Key Research Findings

- Toxicity Divergence: Barium bis(triphenylmethanide)’s organometallic nature reduces bioavailability compared to soluble salts like BaCl₂, which directly interact with ion channels to cause hypokalemia and cardiac arrest .

- Reactivity : The triphenylmethanide anion’s strong basicity surpasses that of carboxylate or sulfonate-based barium salts, enabling unique reactivity in deprotonating stubborn substrates .

- Industrial Relevance: While Baralyme and Ba(OH)₂·H₂O serve medical and industrial roles, organometallic derivatives like barium bis(triphenylmethanide) fill niche synthetic roles due to tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.